

Undecyl 8-bromo octanoate: A Lipophilic Linker for Bioconjugation

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Compound of Interest

Compound Name: *Undecyl 8-bromo octanoate*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Undecyl 8-bromo octanoate is an aliphatic lipidic compound featuring a terminal primary bromide, making it a versatile, long-chain linker for applications in bioconjugation chemistry. Its unique structure, combining a reactive alkyl halide with a C19 lipophilic chain, offers novel opportunities for the development of bioconjugates with enhanced membrane affinity, improved pharmacokinetic properties, or for anchoring biomolecules to lipid-based delivery systems.

Introduction to Undecyl 8-bromo octanoate as a Bioconjugation Linker

Undecyl 8-bromo octanoate serves as a covalent linker, primarily reacting with soft nucleophiles through alkylation. The key reactive feature is the terminal 8-bromo octanoate moiety, which allows for the formation of stable thioether bonds with cysteine residues in proteins and peptides.^{[1][2]} The long undecyl chain imparts significant lipophilicity, which can be leveraged in various applications, from targeted drug delivery to the development of proteolysis-targeting chimeras (PROTACs).

Chemical Structure:

Key Features:

- Reactive Moiety: Primary alkyl bromide for efficient alkylation of nucleophiles.

- Linker Length: A long aliphatic chain providing spatial separation between the conjugated biomolecule and a payload or surface.
- Lipophilicity: The C19 chain can enhance interaction with cell membranes and lipid bilayers.
- Ester Bond: Susceptible to hydrolysis, which could be exploited for controlled release mechanisms under specific physiological conditions.

Application Notes

Cysteine-Specific Protein and Peptide Conjugation

The primary application of **undecyl 8-bromoocanoate** is the site-specific modification of proteins and peptides via alkylation of cysteine residues. The thiol group of cysteine is a strong nucleophile that readily reacts with alkyl halides to form a stable thioether bond.^{[1][2]} This reaction is highly chemoselective under controlled pH conditions (typically pH 7.0-8.5), minimizing off-target reactions with other amino acid residues like lysine.^[3]

Potential Uses:

- Attaching Payloads: Covalent attachment of cytotoxic drugs, fluorescent dyes, or imaging agents to antibodies or other targeting proteins to create antibody-drug conjugates (ADCs) or diagnostic tools.
- Protein Pegylation (with modified linker): While not a PEG linker itself, its long alkyl chain can improve the hydrodynamic radius and solubility of certain proteins.
- Surface Immobilization: Anchoring enzymes or antibodies to solid supports for assays or biocatalysis.

Development of Lipidated Bioconjugates for Enhanced Cellular Uptake

The inherent lipophilicity of the undecyl chain can be exploited to enhance the interaction of bioconjugates with cell membranes. This "lipidation" strategy can promote passive diffusion across the plasma membrane or improve the association of the bioconjugate with lipid-based drug delivery systems.

Linker for PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4][5][6] The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the PROTAC's efficacy. Alkyl chains are common motifs in PROTAC linkers.[7][8] The long, flexible chain of **undecyl 8-bromooctanoate** can provide the optimal length and spatial orientation required for the formation of a productive ternary complex between the target protein and the E3 ligase.

Anchoring to Liposomes and Nanoparticles

The lipophilic undecyl tail of **undecyl 8-bromooctanoate** makes it an ideal anchor for non-covalently embedding bioconjugates into the lipid bilayer of liposomes or the surface of lipid-based nanoparticles.[9][10][11][12] This allows for the decoration of these drug delivery vehicles with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.

Data Presentation

Table 1: Physicochemical Properties of **Undecyl 8-bromooctanoate**

Property	Value	Source
Molecular Formula	C19H37BrO2	BroadPharm
Molecular Weight	377.4 g/mol	BroadPharm
Appearance	Expected to be a colorless to pale yellow oil	Inferred
Solubility	Soluble in organic solvents (DMSO, DMF, Chloroform), insoluble in water	Inferred

Table 2: Hypothetical Reaction Parameters for Thiol-Alkylation

Parameter	Recommended Range/Value	Notes
Biomolecule	Protein/peptide with at least one accessible cysteine residue	Disulfide bonds may need to be reduced prior to conjugation.
Molar Ratio (Linker:Biomolecule)	5:1 to 20:1	The optimal ratio should be determined empirically to balance conjugation efficiency and non-specific binding.
Solvent System	Aqueous buffer (e.g., PBS, HEPES) with 5-20% co-solvent (e.g., DMSO, DMF)	Co-solvent is necessary to dissolve the lipophilic linker.
pH	7.0 - 8.5	Favors the thiolate form of cysteine for nucleophilic attack.
Temperature	25 - 37 °C	Reaction can be performed at room temperature or slightly elevated for faster kinetics.
Reaction Time	2 - 24 hours	Monitor reaction progress by LC-MS or SDS-PAGE.
Reducing Agent (optional)	TCEP (Tris(2-carboxyethyl)phosphine)	Use prior to adding the linker to reduce disulfide bonds. Remove excess TCEP before conjugation. [13]

Experimental Protocols

Protocol 1: Conjugation of Undecyl 8-bromooctanoate to a Cysteine-Containing Protein

This protocol describes a general procedure for the covalent attachment of **undecyl 8-bromooctanoate** to a protein with an accessible cysteine residue.

Materials:

- Cysteine-containing protein (e.g., Bovine Serum Albumin, a specific antibody fragment)
- **Undecyl 8-bromooctanoate**
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.4
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for disulfide reduction)
- Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)[[14](#)][[15](#)][[16](#)][[17](#)]
[[18](#)]
- Amicon Ultra centrifugal filter units (for buffer exchange and concentration)

Procedure:

- Protein Preparation:
 - Dissolve the protein in PBS pH 7.4 to a final concentration of 1-5 mg/mL.
 - (Optional) If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate at 37°C for 1 hour.
 - Remove excess TCEP by buffer exchange into fresh PBS pH 7.4 using a desalting column or centrifugal filter.
- Linker Preparation:
 - Prepare a 10 mM stock solution of **undecyl 8-bromooctanoate** in anhydrous DMSO.
- Conjugation Reaction:
 - To the protein solution, slowly add the desired molar excess of the **undecyl 8-bromooctanoate** stock solution (e.g., 10-fold molar excess). The final DMSO concentration should not exceed 10% (v/v) to maintain protein stability.

- Incubate the reaction mixture at room temperature (25°C) for 4-6 hours with gentle shaking. The reaction can be left overnight at 4°C if needed.
- Purification of the Conjugate:
 - Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with PBS pH 7.4.[14][15][16][17][18]
 - Collect fractions corresponding to the protein conjugate, typically the first colored/UV-absorbing peak.
 - Pool the relevant fractions and concentrate the conjugate using a centrifugal filter unit if necessary.
- Characterization:
 - Mass Spectrometry (MS): Confirm successful conjugation by analyzing the mass of the conjugate. A mass increase corresponding to the molecular weight of the linker (minus HBr) should be observed. LC-MS is ideal for this analysis.[19][20][21][22]
 - SDS-PAGE: Analyze the conjugate by SDS-PAGE to check for purity and potential aggregation.
 - UV-Vis Spectroscopy: Determine the protein concentration.

Protocol 2: Formulation of Liposomes Decorated with a Bioconjugate

This protocol outlines the preparation of liposomes incorporating a protein-**undecyl 8-bromoocanoate** conjugate, where the linker acts as a lipid anchor.

Materials:

- Phospholipids (e.g., DSPC, DOPC)
- Cholesterol
- Chloroform

- Protein-**undecyl 8-bromooctanoate** conjugate (from Protocol 1)
- Hydration buffer (e.g., PBS, HEPES)
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

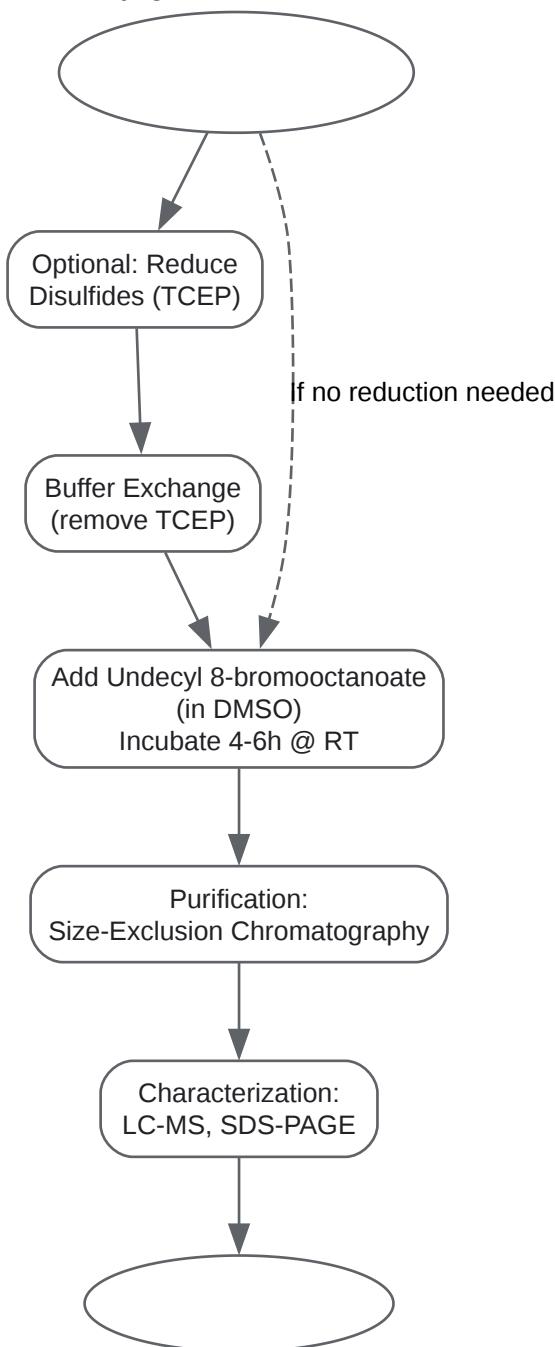
Procedure:

- Lipid Film Hydration:
 - Dissolve the phospholipids and cholesterol (e.g., at a 2:1 molar ratio) in chloroform in a round-bottom flask.
 - Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
 - Further dry the film under vacuum for at least 2 hours to remove residual solvent.
- Hydration and Liposome Formation:
 - Prepare a solution of the protein-**undecyl 8-bromooctanoate** conjugate in the hydration buffer.
 - Add the conjugate solution to the lipid film and hydrate by gentle rotation at a temperature above the phase transition temperature of the lipids. The lipophilic undecyl chain of the conjugate will insert into the forming lipid bilayer.
 - This process results in the formation of multilamellar vesicles (MLVs).
- Extrusion:
 - To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times).[\[12\]](#)
- Purification:

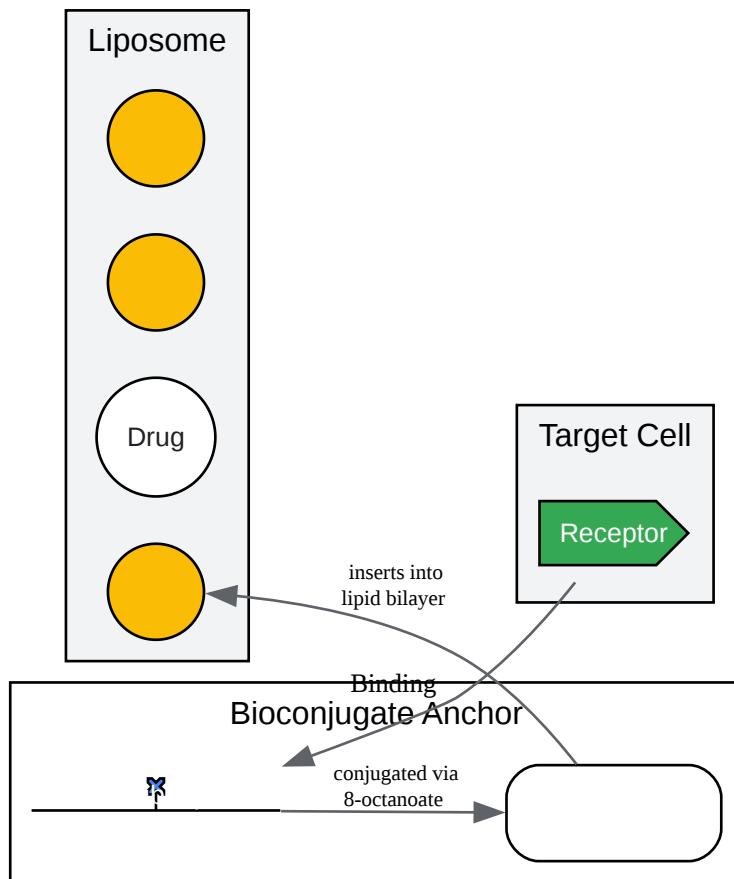
- Remove any un-incorporated conjugate by size-exclusion chromatography or dialysis.
- Characterization:
 - Dynamic Light Scattering (DLS): Determine the size distribution and polydispersity index of the liposomes.
 - Zeta Potential Measurement: Assess the surface charge of the liposomes.
 - Quantification of Conjugated Protein: Use a protein quantification assay (e.g., BCA assay) to determine the amount of protein conjugated to the liposome surface.

Mandatory Visualizations

Protein Conjugation and Purification Workflow



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